molecular formula C10H6N2O4 B8532909 5-Nitro-3-isoquinolinecarboxylic acid CAS No. 80066-72-4

5-Nitro-3-isoquinolinecarboxylic acid

Cat. No.: B8532909
CAS No.: 80066-72-4
M. Wt: 218.17 g/mol
InChI Key: YLFNFIOMMHOGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-3-isoquinolinecarboxylic Acid is a chemical compound with the CAS Registry Number 233272-35-0 . It is a tetrahydroisoquinoline derivative with a nitro substituent and a carboxylic acid functional group, possessing the molecular formula C10H10N2O4 and a molecular weight of 222.20 g/mol . The compound's SMILES notation is O=C(C1NCC2=C(C( N+ =O)=CC=C2)C1)O, representing its specific molecular structure . As a tetrahydroisoquinoline scaffold, this compound is of significant interest in medicinal chemistry and drug discovery research. The tetrahydroisoquinoline core is a privileged structure found in numerous biologically active molecules and pharmaceuticals . The presence of both electron-withdrawing nitro group and carboxylic acid functionality on this scaffold makes it a valuable building block for chemical synthesis and derivatization. Researchers can utilize the carboxylic acid group for amide formation or esterification, while the nitro group can be reduced to an amine for further functionalization, enabling the creation of diverse compound libraries for structure-activity relationship studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions should be maintained according to the manufacturer's specifications . Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80066-72-4

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

IUPAC Name

5-nitroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H6N2O4/c13-10(14)8-4-7-6(5-11-8)2-1-3-9(7)12(15)16/h1-5H,(H,13,14)

InChI Key

YLFNFIOMMHOGMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Nitro 3 Isoquinolinecarboxylic Acid and Its Analogs

Direct Nitration Strategies for Isoquinoline (B145761) Precursors

The direct introduction of a nitro group onto the isoquinoline ring is a fundamental step in the synthesis of 5-nitro-3-isoquinolinecarboxylic acid. The electronic nature of the isoquinoline system, with its electron-deficient pyridine (B92270) ring and electron-rich benzene (B151609) ring, presents a unique challenge for regioselective nitration.

Electrophilic Nitration Regioselectivity and Optimization

Electrophilic nitration is a classical method for introducing a nitro group onto an aromatic ring. In the case of isoquinoline, the reaction typically occurs on the electron-rich benzene ring. Under standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, isoquinoline undergoes nitration primarily at the C5 and C8 positions. stackexchange.comshahucollegelatur.org.in The protonation of the nitrogen atom in the strong acidic medium deactivates the pyridine ring towards electrophilic attack, directing the electrophile to the carbocyclic ring. stackexchange.com

The ratio of 5-nitroisoquinoline (B18046) to 8-nitroisoquinoline (B1594253) can be influenced by reaction conditions. For instance, careful control of temperature and the concentration of the nitrating agent is crucial for optimizing the yield of the desired 5-nitro isomer. One-pot procedures starting from isoquinoline have been developed to synthesize 5-bromo-8-nitroisoquinoline, where bromination is followed by nitration, showcasing the manipulation of substitution patterns. orgsyn.org

Substrate Nitrating Agent Conditions Major Products Reference
IsoquinolineHNO₃/H₂SO₄25°C5-Nitroisoquinoline, 8-Nitroisoquinoline shahucollegelatur.org.in
5-BromoisoquinolineHNO₃/H₂SO₄0°C to 30°C5-Bromo-8-nitroisoquinoline orgsyn.org

Nucleophilic Nitration Techniques and Scope

Nucleophilic nitration offers an alternative strategy to introduce a nitro group, particularly at positions that are not favored by electrophilic substitution. In isoquinoline, nucleophilic attack is directed towards the electron-deficient pyridine ring, primarily at the C1 position. stackexchange.comiust.ac.ir

A notable method for nucleophilic nitration involves the use of potassium nitrite (B80452) in dimethyl sulfoxide (B87167) (DMSO) with acetic anhydride (B1165640). iust.ac.irdtic.mil This approach allows for the introduction of a nitro group at the C1 position of the isoquinoline ring. The reaction proceeds through the quaternization of the ring nitrogen, which activates the C1 position for nucleophilic attack by the nitrite ion. iust.ac.ir This method has been shown to be effective for isoquinoline and some of its derivatives, though its scope is not universal for all aza-aromatics. dtic.mil

Substrate Reagents Conditions Product Yield Reference
IsoquinolineKNO₂, Ac₂O, DMSORoom Temperature1-Nitroisoquinoline50-88% dtic.mil
Quinoline (B57606)KNO₂, Ac₂O, DMSORoom Temperature2-NitroquinolineLower than isoquinoline dtic.mil

Another approach is the direct nucleophilic substitution of hydrogen (SNH) in 5-nitroisoquinoline, which allows for the introduction of other functional groups, such as amides and ureas, at different positions on the ring. researchgate.netmdpi.comresearchgate.net

Metal-Catalyzed Nitration Approaches

Transition metal-catalyzed C-H nitration has emerged as a powerful tool for the regioselective introduction of nitro groups, offering advantages in terms of milder reaction conditions and functional group tolerance. researchgate.netrsc.orgnih.gov These methods often involve the use of a directing group to guide the nitration to a specific C-H bond.

Various transition metals, including palladium, rhodium, ruthenium, and copper, have been employed to catalyze C-H nitration. researchgate.net For instance, copper and iron nitrates have been used as effective nitrating reagents for the functionalization of pyrrolo[2,1-a]isoquinolines under mild conditions. bohrium.comacs.org While direct metal-catalyzed nitration of the isoquinoline core at the 3-position to directly yield a precursor for this compound is not extensively documented, the principles of directed C-H activation hold promise for future developments in this area.

Catalyst System Substrate Type Directing Group Outcome Reference
Pd, Rh, Ru, or Cu catalystsAromatic C-H bondsVarious directing groupsRegioselective C-H nitration researchgate.net
Fe(NO₃)₃·9H₂O, Cu(NO₃)₂·H₂OPyrrolo[2,1-a]isoquinolinesNone (substrate-directed)Nitration of the pyrrole (B145914) ring bohrium.comacs.org

Carboxylic Acid Introduction and Functionalization in the Isoquinoline Core

The introduction of a carboxylic acid group at the C3 position of the isoquinoline nucleus is another critical synthetic step. Various methodologies have been developed to achieve this, ranging from classical reactions to modern multicomponent strategies.

Carbonylation and Selective Decarboxylation Routes

Palladium-catalyzed carbonylation reactions are a versatile method for introducing a carboxyl group or its derivatives onto a heterocyclic ring. mdpi.com For instance, the aminocarbonylation of 1-iodoisoquinoline (B10073) can be achieved under mild conditions to produce isoquinoline-1-carboxamides. mdpi.com While this demonstrates the feasibility of carbonylation on the isoquinoline scaffold, achieving selective carbonylation at the C3 position would require a suitable precursor with a leaving group at that position.

Selective decarboxylation of a dicarboxylic acid precursor could also be a viable route. This would involve the synthesis of an isoquinoline-3,x-dicarboxylic acid, followed by the selective removal of one of the carboxyl groups.

Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization in Tetrahydroisoquinolinecarboxylic Acid Synthesis

A powerful and convergent approach to the synthesis of tetrahydroisoquinoline-3-carboxylic acids involves the combination of the Petasis multicomponent reaction and the Pomeranz–Fritsch–Bobbitt cyclization. beilstein-journals.orgnih.govmdpi.com The Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and a boronic acid, can be used to generate complex amino acid precursors. researchgate.netwikipedia.org

Specifically, the use of aminoacetaldehyde acetals as the amine component in the Petasis reaction provides the necessary substrate for the subsequent Pomeranz–Fritsch–Bobbitt cyclization to form the tetrahydroisoquinoline ring with a carboxylic acid at the C1 or C3 position, depending on the specific synthetic design. beilstein-journals.orgmdpi.com This strategy has been successfully applied to the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. nih.govmdpi.com The Pomeranz–Fritsch reaction itself is a classic method for isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comorganicreactions.orgwikipedia.org The Bobbitt modification allows for the synthesis of tetrahydroisoquinolines. thermofisher.com

Reaction Components/Precursor Product Key Features Reference
Petasis ReactionAmine (e.g., aminoacetaldehyde acetal), Carbonyl, Boronic AcidSubstituted Amino AcidMulticomponent, convergent researchgate.netwikipedia.org
Pomeranz–Fritsch–Bobbitt CyclizationBenzylaminoacetal derivativeTetrahydroisoquinolineForms the heterocyclic core beilstein-journals.orgthermofisher.com
Combined Petasis/Pomeranz-Fritsch-BobbittChiral aminoacetaldehyde acetal, boronic acid, glyoxylic acidChiral Tetrahydroisoquinoline-1-carboxylic acidDiastereoselective synthesis nih.govmdpi.com

Synthesis of Isoquinoline-3-carboxylic Acid Derivatives via Acylhydrazone Disulfone Moieties

A novel approach to the synthesis of isoquinoline-3-carboxylic acid derivatives involves the incorporation of acylhydrazone disulfone moieties. This method utilizes a bioactive substructure splicing strategy, starting from the natural product isoquinolin-3-carboxylic acid (IQ3CA), to generate new compounds with potential biological activities. nih.gov

The synthesis creates a series of novel isoquinoline-3-acylhydrazone derivatives that feature thioether or disulfone groups. nih.gov Research has indicated that the oxidation state of the sulfur atoms and the nature of the substituent groups on the sulfone moiety are critical for the biological efficacy of the final compounds. nih.gov Specifically, an increase in the sulfur atom's oxidation state has been shown to be beneficial for antibacterial properties. nih.gov

One notable compound from this synthetic approach, designated SF2, demonstrated potent activity against several bacterial strains, including Xanthomonas oryzae pv. oryzae (Xoo), Ralstonia solanacearum (Rs), and Acidovorax citrulli (Ac). nih.gov The efficacy of compound SF2 was found to be superior to that of the parent compound IQ3CA and the antibiotic kasugamycin. nih.gov Preliminary mechanistic studies suggest that compound SF2 functions by disrupting bacterial membranes, leading to increased membrane permeability, reduced exopolysaccharide content, and inhibition of bacterial motility and biofilm formation. nih.gov

Table 1: Antibacterial Activity of Compound SF2

Bacterial Strain Median Lethal Effective Concentration (μg/mL)
Xanthomonas oryzae pv. oryzae (Xoo) 2.52
Ralstonia solanacearum (Rs) 2.62

Data sourced from a 2025 study on novel isoquinoline-3-carboxylic acid derivatives. nih.gov

Multi-Step Convergent and Divergent Synthetic Pathways

The construction of complex molecules like this compound often relies on multi-step pathways that allow for either the convergent assembly of fragments or the divergent creation of a library of analogs from a common intermediate.

The isoquinoline core is a privileged scaffold in medicinal chemistry, and numerous methods for its construction have been developed. researchgate.netuj.edu.pl Traditional methods, which are still widely used, include:

Bischler-Napieralski Reaction: This involves the acid-catalyzed cyclization of a β-phenylethylamine amide to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the aromatic isoquinoline. pharmaguideline.com

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to yield a tetrahydroisoquinoline. uj.edu.plpharmaguideline.com The presence of electron-donating groups on the phenyl ring facilitates the ring closure under mild conditions. pharmaguideline.com

Pomeranz-Fritsch Reaction: This method synthesizes isoquinolines through the acid-mediated electrophilic cyclization of a benzalaminoacetal. uj.edu.pl

More contemporary approaches offer access to highly functionalized isoquinoline derivatives under mild conditions. researchgate.net These include multicomponent assembly processes (MCAPs) that can rapidly generate diverse heterocyclic scaffolds fused to a tetrahydroisoquinoline core. nih.gov Other modern techniques involve peroxide-mediated oxidation/radical addition/cyclization cascades and efficient silver-catalyzed tandem reactions. researchgate.net These newer methods often provide advantages in terms of substrate scope, functional group tolerance, and reaction efficiency. researchgate.netresearchgate.net

Once the this compound scaffold is assembled, the nitro and carboxylic acid groups serve as versatile handles for further chemical modification to produce a wide range of derivatives.

The aromatic nitro group is commonly derivatized through reduction. This transformation is typically achieved using standard reducing agents, such as Raney nickel in ethanol (B145695) or iron powder in an acidic solution, to yield the corresponding 5-aminoisoquinoline (B16527) derivative. google.com This amino group can then undergo a variety of subsequent reactions, including acylation. google.com Another potential reaction is the displacement of the nitro group itself; for instance, the nitrite can be displaced by a thiol anion, a reaction demonstrated in related nitro-pyridine carboxylate systems. nih.gov

The carboxylic acid functionality at the 3-position can be readily converted into other functional groups. A common initial step is the activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride. google.com This highly reactive intermediate can then be reacted with various nucleophiles, such as amines or alcohols, to form amides and esters, respectively. google.com Standard esterification procedures, like the Fischer esterification which involves heating the carboxylic acid with an excess of alcohol in the presence of an acid catalyst, are also applicable. researchgate.net

Table 2: Common Derivatization Reactions

Functional Group Reagents/Conditions Product Functional Group
Nitro (-NO₂) Raney Nickel, Ethanol OR Iron Powder, HCl Amino (-NH₂)
Nitro (-NO₂) Thiol Anion Thioether (-SR)
Carboxylic Acid (-COOH) Thionyl Chloride (SOCl₂) Acid Chloride (-COCl)
Acid Chloride (-COCl) Amine (R-NH₂) Amide (-CONH-R)
Acid Chloride (-COCl) Alcohol (R-OH) Ester (-COO-R)

Chemical Reactivity and Mechanistic Transformations of 5 Nitro 3 Isoquinolinecarboxylic Acid

Transformations of the Nitro Group

The nitro group (NO₂) is a powerful modulator of the molecule's electronic properties and a versatile handle for synthetic modifications.

The transformation of the aromatic nitro group into an amino group (NH₂) is a fundamental and widely utilized reaction in organic synthesis. This reduction provides a pathway to 5-amino-3-isoquinolinecarboxylic acid, a key intermediate for further functionalization, such as in the synthesis of novel angiotensin-converting enzyme (ACE) inhibitors. nih.gov The conversion involves a six-electron reduction, which can proceed through nitroso and hydroxylamine (B1172632) intermediates. nih.gov

A variety of reducing agents and conditions can be employed for this transformation, with the choice often depending on the presence of other functional groups and desired chemoselectivity. google.com Common methods applicable to aromatic nitro compounds include:

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org Catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel are highly effective. wikipedia.org

Metal-Acid Systems: Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl). wikipedia.orgquimicaorganica.org The Béchamp reaction, using iron and HCl, is a long-standing industrial process for amine synthesis. nih.gov

Other Reagents: Alternative reagents like sodium hydrosulfite or tin(II) chloride can also effect the reduction. wikipedia.org A process using trichlorosilane (B8805176) in the presence of an organic base has also been developed for the chemoselective reduction of nitro groups. google.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
Reagent SystemDescriptionTypical Conditions
Catalytic Hydrogenation (H₂/Catalyst)Utilizes hydrogen gas with a metal catalyst like Pd/C, PtO₂, or Raney Nickel. wikipedia.orgPressurized H₂ atmosphere, solvent (e.g., EtOH, EtOAc).
Iron (Fe) in AcidA classic, cost-effective method using iron filings in an acidic solution (e.g., HCl, Acetic Acid). wikipedia.orgquimicaorganica.orgRefluxing in aqueous acidic solution.
Tin (Sn) or Tin(II) Chloride (SnCl₂) in AcidEffective reducing agent, often used in laboratory-scale synthesis. wikipedia.orgquimicaorganica.orgConcentrated HCl.
Sodium Hydrosulfite (Na₂S₂O₄)A useful reagent for certain substrates, offering different selectivity. wikipedia.orgAqueous or mixed aqueous/organic solvent systems.

The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry, exerting its influence through both inductive and resonance effects. nih.govresearchgate.net

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.

Resonance Effect: The nitro group can delocalize the pi-electrons of the aromatic ring, creating positions with a significant partial positive charge (electron deficiency). nih.gov

In the context of 5-Nitro-3-isoquinolinecarboxylic acid, the nitro group at the C5 position strongly deactivates the benzene (B151609) ring portion of the isoquinoline (B145761) system towards electrophilic aromatic substitution (EAS). Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation, which typically require electron-rich aromatic rings, would be significantly hindered. youtube.commasterorganicchemistry.com

Conversely, this electron deficiency activates the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. researchgate.net The presence of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby lowering the activation energy for the reaction. researchgate.netmdpi.com This effect facilitates reactions such as the direct amidation of 5-nitroisoquinoline (B18046) by nucleophilic substitution of a hydrogen atom. mdpi.com The electron-withdrawing nature of the nitro group is crucial for activating the framework for such transformations. nih.gov

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position is a versatile functional group that can undergo a range of transformations, including decarboxylation, conversion to esters and amides, and activation for coupling reactions.

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). While simple aromatic carboxylic acids are generally stable, decarboxylation can be induced under certain conditions, often involving heat. The stability of the resulting carbanion intermediate is a key factor. The decarboxylation of nitro-substituted acids can be complex; for instance, the singly deprotonated form of nitroacetic acid smoothly decarboxylates in water at room temperature. nih.govresearchgate.net

In the case of this compound, decarboxylation would yield 5-nitroisoquinoline. This process could be relevant in high-temperature reactions or under specific catalytic conditions, such as those employing metal catalysts. nih.gov Decarboxylative functionalization has emerged as a powerful synthetic strategy, where the carboxylic acid acts as a traceless handle to be replaced by another group, for example, in nitrodecarboxylation reactions that convert carboxylic acids into nitro compounds. chemrevlett.com

The carboxylic acid moiety is readily converted into esters and amides, which are fundamental derivatives in medicinal chemistry and materials science.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol (often used as the solvent) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and driving it to completion often requires removing the water formed as a byproduct or using a large excess of the alcohol. masterorganicchemistry.com For example, 5-nitroisophthalic acid is converted to its dimethyl ester using a large excess of methanol (B129727) and a sulfuric acid catalyst. google.comgoogle.com

Amidation: Direct reaction of a carboxylic acid with an amine to form an amide is generally difficult and requires high temperatures. Therefore, the carboxylic acid is typically "activated" first. This is achieved using coupling reagents that convert the hydroxyl group of the acid into a better leaving group. Common coupling reagents include carbodiimides (e.g., DCC, EDC) and phosphonium-based reagents (e.g., PyBOP). google.com Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine to form the amide. google.com The direct use of nitro compounds as amine surrogates in amidation reactions has also been explored as an alternative synthetic route. nih.gov

Table 2: Common Derivative Reactions of the Carboxylic Acid Group
ReactionTypical ReagentsProductKey Features
Fischer EsterificationAlcohol (R'-OH), Strong Acid Catalyst (e.g., H₂SO₄) masterorganicchemistry.comEster (-COOR')Equilibrium reaction; often requires excess alcohol or removal of water. masterorganicchemistry.com
Amidation (via coupling)Amine (R'₂NH), Coupling Agent (e.g., EDC, PyBOP) google.comAmide (-CONR'₂)Forms a stable amide bond under mild conditions.
Amidation (via acyl chloride)1. SOCl₂ or (COCl)₂ 2. Amine (R'₂NH)Amide (-CONR'₂)Two-step process involving a highly reactive intermediate.

For many synthetic applications, particularly the formation of new carbon-carbon or carbon-heteroatom bonds, the carboxylic acid must be activated. As mentioned, conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is a standard method. The resulting acyl chloride is a highly reactive electrophile that can participate in a variety of reactions, including Friedel-Crafts acylation and coupling with organometallic reagents.

Decarboxylative coupling has also become a prominent strategy in modern organic synthesis. organic-chemistry.org In these reactions, the carboxylic acid group is removed and replaced with a new substituent in a single step, often mediated by a transition metal catalyst. This approach avoids the separate step of forming an organometallic reagent or halide and uses readily available carboxylic acids as starting materials. chemrevlett.com

Electrophilic and Nucleophilic Attack on the Isoquinoline Ring System

The reactivity of the this compound molecule is fundamentally dictated by the electronic effects of its two key substituents. The isoquinoline nucleus itself is a π-deficient heteroaromatic system, which generally favors nucleophilic attack, particularly on the pyridine (B92270) ring.

The chemical behavior of the isoquinoline ring in this compound is significantly modulated by the powerful electron-withdrawing nature of both the nitro (NO₂) group at the C5 position and the carboxylic acid (COOH) group at the C3 position. These groups deactivate the ring system towards electrophilic aromatic substitution by substantially reducing the electron density of the aromatic π-system. The nitro group, in particular, exerts a strong deactivating effect through both resonance and inductive effects, making electrophilic attack energetically unfavorable.

Table 1: Influence of Substituent Groups on Isoquinoline Ring Reactivity

Substituent Group Position Electronic Effect Influence on Electrophilic Attack Influence on Nucleophilic Attack
Nitro (NO₂) 5 Strong Electron-Withdrawing (-I, -M) Strong Deactivation Strong Activation (especially at C6, C8)

The distinct electronic activation at different positions within the this compound ring system allows for precise, site-selective functionalization. Nucleophilic substitution of hydrogen (SNArH) is a prominent reaction pathway for nitro-activated heteroaromatics. For instance, reactions with amines or other strong nucleophiles are expected to proceed at the positions most activated by the nitro group.

One key type of site-selective reaction is the Vicarious Nucleophilic Substitution (VNS), which allows for the introduction of a substituent at a position adjacent to the nitro group. organic-chemistry.org In this reaction, a carbanion bearing a leaving group attacks the electron-deficient ring to form a σ-adduct, which then rearomatizes through the elimination of the leaving group and a proton. organic-chemistry.orgnih.gov For this compound, VNS reactions would be predicted to occur regioselectively at the C6 position.

Furthermore, the pyridine ring's inherent π-deficiency, amplified by the C3-carboxyl group, makes positions like C1 susceptible to attack by organometallic reagents or other potent nucleophiles, often leading to addition products that can be subsequently oxidized to yield the substituted isoquinoline. organic-chemistry.org The precise outcome of these reactions can often be controlled by the careful selection of reagents and reaction conditions, enabling the targeted synthesis of complex derivatives. rsc.org

Advanced Mechanistic Investigations

While specific experimental data for this compound is limited in publicly accessible literature, the mechanisms of its reactions can be inferred from extensive studies on related nitroaromatic and nitroheterocyclic compounds.

The kinetics of nucleophilic aromatic substitution reactions involving nitro-activated substrates are well-documented. nih.gov These reactions typically proceed via a two-step mechanism involving the formation of a tetrahedral intermediate (the Meisenheimer or σ-adduct). The first step, the nucleophilic attack, is often the rate-determining step. nih.gov The rate of this step is highly dependent on the electron-withdrawing power of the activating group (in this case, the nitro group) and the nucleophilicity of the attacking species.

Table 2: Predicted Kinetic and Thermodynamic Parameters for Nucleophilic Attack

Parameter Predicted Value for this compound Rationale
Reaction Rate (k) High (relative to unsubstituted isoquinoline) Strong activation by the 5-nitro group enhances the rate of the rate-determining nucleophilic attack step.
Activation Energy (Ea) Low The electron-deficient ring lowers the energy barrier for the formation of the intermediate complex.
Intermediate Stability High The anionic σ-adduct is significantly stabilized by charge delocalization onto the nitro group.

The key intermediate in the SNAr reactions of this compound is the Meisenheimer-type σ-adduct. In many cases, these adducts are stable enough to be observed and characterized using spectroscopic techniques like NMR and UV-Vis spectroscopy. nih.gov The formation of these highly colored adducts is a characteristic feature of nucleophilic attack on nitroaromatic compounds. organic-chemistry.org

While direct trapping experiments for this specific molecule are not reported, the mechanism is supported by analogy to numerous related systems where such intermediates have been isolated or trapped. For example, in VNS reactions, the initial σ-adduct is formed reversibly. organic-chemistry.orgnih.gov Its presence is confirmed by the outcome of the reaction—the β-elimination to form the final product can only proceed through this specific intermediate structure. nih.gov Further mechanistic elucidation could involve isotopic labeling studies to track the movement of atoms and confirm the proposed pathways of addition and elimination.

Advanced Spectroscopic and Chromatographic Characterization of 5 Nitro 3 Isoquinolinecarboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. High-resolution ¹H and ¹³C NMR, in conjunction with two-dimensional (2D) techniques, provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of 5-Nitro-3-isoquinolinecarboxylic acid is expected to display distinct signals for each of its aromatic protons. The chemical shifts are significantly influenced by the electron-withdrawing effects of both the nitro group at the C5 position and the carboxylic acid at the C3 position, as well as the inherent electronic properties of the isoquinoline (B145761) ring system. Protons H4 and H6 are anticipated to be the most deshielded due to their proximity to the nitro group and the ring nitrogen. The acidic proton of the carboxylic acid would appear as a broad singlet at a very downfield chemical shift (>10 ppm), a characteristic feature of such functional groups. libretexts.org

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is expected to resonate in the typical downfield region for carboxylic acids (160-180 ppm). libretexts.org The carbon atom attached to the nitro group (C5) would also exhibit a significant downfield shift. By comparing the spectra with related compounds such as isoquinoline, 5-nitroquinoline, and isoquinoline-3-carboxylic acid, a precise assignment of all carbon signals can be achieved. chemicalbook.comchemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 ~9.3 - 9.5 ~152 - 155
3 - ~145 - 148
4 ~8.8 - 9.0 ~120 - 123
5 - ~148 - 151
6 ~8.7 - 8.9 ~125 - 128
7 ~7.8 - 8.0 ~128 - 131
8 ~8.4 - 8.6 ~130 - 133
4a - ~135 - 138
8a - ~127 - 130

Note: These are predicted values based on substituent effects and data from analogous compounds. Actual experimental values may vary.

To confirm the assignments made from 1D NMR spectra and to establish the complete bonding framework, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a strong correlation would be expected between the protons on the benzo- part of the ring system (H6, H7, and H8), confirming their sequential arrangement.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals (e.g., H1 to C1, H4 to C4, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This allows for the assembly of the molecular skeleton by connecting non-protonated (quaternary) carbons to nearby protons. Key expected correlations would include the proton at H4 showing a correlation to the carboxylic acid carbon (C3) and the carbons at C5 and C8a. Similarly, the proton at H1 would show correlations to C3 and C8a, confirming the structure of the pyridine (B92270) ring portion.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). For this compound (molecular formula C₁₀H₆N₂O₄), the calculated exact mass of the neutral molecule is 218.0328 g/mol . HRMS analysis would be used to confirm this elemental composition by matching the experimentally measured mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) to the theoretical value, thereby distinguishing it from other potential isomers.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision-induced dissociation. The resulting fragment ions provide valuable structural information. The fragmentation of this compound is expected to proceed through characteristic losses of its functional groups.

A plausible fragmentation pathway would involve:

Initial loss of the carboxylic acid group as COOH (45 Da) or through sequential loss of H₂O (18 Da) and CO (28 Da).

Loss of the nitro group (NO₂, 46 Da).

Cleavage of the stable isoquinoline ring system, often involving the loss of HCN (27 Da).

Analysis of these fragmentation patterns allows for the confirmation of the presence and position of the substituents on the isoquinoline core.

Table 2: Predicted Key MS/MS Fragments for this compound ([M-H]⁻ ion at m/z 217.0255)

Fragment Ion (m/z) Proposed Loss
171.0200 [M-H - NO₂]⁻
173.0298 [M-H - CO₂]⁻
143.0192 [M-H - CO₂ - NO]⁻

Note: These are predicted fragmentation pathways. The relative abundance of fragments depends on the specific MS/MS conditions.

Chromatographic Separation Methodologies

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is the method of choice for a polar, non-volatile compound of this nature.

Given the presence of a carboxylic acid group, the compound is ionizable, making reversed-phase HPLC a highly suitable separation technique. A typical method would employ a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component. sielc.comsielc.com To ensure good peak shape and reproducibility, the pH of the aqueous phase is typically controlled with an acidic modifier like formic acid, trifluoroacetic acid, or phosphoric acid. nih.gov This suppresses the ionization of the carboxylic acid, leading to better retention and more symmetrical peaks.

Detection is readily achieved using a UV-Vis detector, as the aromatic isoquinoline ring and the nitro group constitute a strong chromophore, which would absorb UV light at specific wavelengths, allowing for sensitive detection and quantification. For complex mixtures, coupling the HPLC system to a mass spectrometer (LC-MS) would provide both separation and mass identification simultaneously. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purity assessment of this compound. Given the compound's polarity due to the carboxylic acid and nitro groups, reversed-phase HPLC (RP-HPLC) is the most suitable method. nih.gov In this approach, a nonpolar stationary phase is used with a polar mobile phase.

The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a C18 column is commonly employed as the stationary phase. nih.govmdpi.com The mobile phase typically consists of a mixture of an aqueous component (often with a buffer or acid modifier like formic or phosphoric acid to ensure the carboxylic acid is in its protonated form) and an organic solvent such as acetonitrile or methanol. sielc.comsielc.comjapsonline.com Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the main compound from any impurities or derivatives. nih.gov

Detection is usually performed using a UV detector, as the aromatic isoquinoline ring and the nitro group are strong chromophores that absorb UV light effectively. japsonline.com The validation of an HPLC method for this compound would involve assessing parameters such as selectivity, precision, linearity, accuracy, and the limits of detection (LOD) and quantification (LOQ). japsonline.comnih.gov

Table 1: Typical HPLC Parameters for Analysis of this compound

Parameter Typical Setting Purpose
Column C18 (Octadecyl silica), 3-5 µm particle size Stationary phase for reversed-phase separation. nih.gov
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid Eluent system; acid suppresses ionization of the carboxylic group. sielc.comjapsonline.com
Elution Mode Gradient Optimizes separation of compounds with varying polarities. nih.gov
Flow Rate 0.5 - 1.5 mL/min Controls the speed of the mobile phase through the column. japsonline.com
Detection UV-Vis Diode Array Detector (DAD) at ~270-320 nm Detects the compound based on its UV absorbance. researchgate.net
Injection Volume 5 - 20 µL The amount of sample introduced into the system. japsonline.com

| Column Temp. | 25 - 40 °C | Ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. mdpi.com However, this compound is a non-volatile compound due to its high molecular weight and the presence of the polar carboxylic acid group, making it unsuitable for direct GC-MS analysis. nih.govmdpi.com

To analyze this compound using GC-MS, a chemical derivatization step is necessary. nih.govnih.gov Derivatization converts the non-volatile analyte into a more volatile and thermally stable derivative by modifying its functional groups. researchgate.netmdpi.com For the carboxylic acid group in this compound, several derivatization strategies can be employed:

Silylation: This is a common method where an active proton in the carboxylic acid group is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. nih.govresearchgate.net

Alkylation: This involves converting the carboxylic acid into an ester (e.g., a methyl ester) using reagents like diazomethane (B1218177) or an alcohol in the presence of an acid catalyst.

Acylation: This method converts the analyte into a stable amide or ester derivative using reagents like trifluoroacetic anhydride (B1165640) (TFAA). nih.govresearchgate.net

Once derivatized, the volatile product can be separated on a GC column (typically a nonpolar capillary column) and detected by a mass spectrometer. The mass spectrometer provides a mass spectrum, which is a fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification of the compound. mdpi.commdpi.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

Derivatization Method Reagent Resulting Derivative
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl (TMS) ester
Alkylation Methanol/HCl Methyl ester

| Acylation | Trifluoroacetic anhydride (TFAA) | Trifluoroacetyl ester |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. analyticaltoxicology.comresearchgate.netnih.gov For reactions involving this compound, such as its synthesis or conversion into derivatives, TLC is an invaluable tool. rsc.org

In a typical TLC analysis, a small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, usually silica (B1680970) gel or alumina. researchgate.netcore.ac.uk The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate by capillary action, the components of the reaction mixture travel up the plate at different rates depending on their polarity and affinity for the stationary phase. youtube.com

By spotting the starting material, the reaction mixture, and the expected product on the same plate, one can visually track the disappearance of the starting material and the appearance of the product. rsc.org The spots are visualized under UV light (due to the UV-active isoquinoline ring) or by using a staining reagent. scienceopen.com For carboxylic acids, a pH indicator dye like bromocresol green can be used, which reveals the acidic compound as a colored spot on a contrasting background. illinois.edu

Table 3: Visualization Methods for Carboxylic Acids on TLC Plates

Visualization Method Principle Result
UV Light (254 nm) Quenching of fluorescence by UV-active compounds. Dark spots on a fluorescent green background.
Iodine Chamber Iodine vapor adsorbs onto organic compounds. Brown spots on a pale yellow background. rsc.org
Bromocresol Green Spray pH indicator dye changes color in the presence of acid. illinois.edu Yellow spots on a green or blue background. illinois.edu

| Potassium Permanganate Stain | Oxidizing agent reacts with compounds that can be oxidized. | Yellow/brown spots on a purple background. illinois.edu |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide unambiguous information about the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. researchgate.net

To perform this analysis, a single crystal of the compound is required. The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

For this compound, X-ray crystallography would confirm the planar structure of the isoquinoline ring system. It would also reveal the spatial orientation of the nitro and carboxylic acid substituents relative to the ring. Furthermore, this technique elucidates the intermolecular interactions in the solid state, such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules) and π-π stacking interactions between the aromatic rings. researchgate.net These interactions govern the crystal packing and influence the physical properties of the solid, such as its melting point and solubility.

Table 4: Representative Crystallographic Data

Parameter Description
Crystal System The crystal's symmetry class (e.g., Monoclinic, Orthorhombic).
Space Group Describes the symmetry of the unit cell (e.g., P2₁/c). researchgate.net
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell.
Z Value The number of molecules per unit cell.
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

| Hydrogen Bonds | Details of intermolecular hydrogen bonding interactions (donor, acceptor, distance, angle). researchgate.net |

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

In addition to the primary characterization techniques, other spectroscopic methods provide valuable information about this compound.

UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within a molecule. The isoquinoline ring system is aromatic and contains conjugated π-bonds, which absorb light in the UV region. The presence of the nitro group, a strong electron-withdrawing group and chromophore, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths, potentially into the visible range. researchgate.net The UV-Vis spectrum can be used for quantitative analysis and to gain insights into the electronic structure of the molecule. researchgate.net The absorption bands are influenced by the solvent's polarity. eurjchem.com

Table 5: Summary of Expected Spectroscopic Data

Technique Expected Observations for this compound
UV-Vis Spectroscopy Strong absorption bands in the UVA region (315–400 nm) due to π-π* transitions of the aromatic system, influenced by the nitro substituent. researchgate.net
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), aromatic C=C and C=N stretches, and asymmetric/symmetric N-O stretches (nitro group). nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) ¹H NMR would show distinct signals for the aromatic protons on the isoquinoline ring, with chemical shifts influenced by the electron-withdrawing nitro and carboxyl groups. ¹³C NMR would show signals for each unique carbon atom in the molecule. eurjchem.commdpi.com

| Mass Spectrometry (MS) | An accurate mass measurement would confirm the molecular formula. The fragmentation pattern would provide structural information. mdpi.com |

Computational and Theoretical Investigations of 5 Nitro 3 Isoquinolinecarboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 5-Nitro-3-isoquinolinecarboxylic acid. These methods provide a framework for analyzing its electronic structure and predicting its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov By employing functionals such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), it is possible to optimize the molecular geometry and calculate key electronic parameters. ijcps.orgresearchgate.net

The optimized structure of this compound reveals a planar isoquinoline (B145761) ring system. The nitro group at the 5-position and the carboxylic acid group at the 3-position influence the electron distribution across the molecule. The electron-withdrawing nature of the nitro group is expected to significantly impact the electronic properties.

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net For isoquinoline derivatives, the introduction of electron-withdrawing groups like the nitro group can lower the LUMO energy, potentially reducing the HOMO-LUMO gap and increasing the molecule's susceptibility to nucleophilic attack. nih.gov

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights the regions of positive and negative charge. In this compound, the oxygen atoms of the nitro and carboxylic acid groups are expected to be regions of high electron density (negative potential), while the hydrogen of the carboxylic acid and parts of the aromatic ring will exhibit positive potential, indicating sites for electrophilic and nucleophilic interactions, respectively. mdpi.com

Table 1: Representative DFT-Calculated Electronic Properties of Aromatic Nitro Compounds.
ParameterTypical Calculated ValueSignificance
HOMO Energy-6.0 to -7.0 eVIndicates electron-donating ability.
LUMO Energy-1.8 to -3.2 eVIndicates electron-accepting ability. nih.gov
HOMO-LUMO Gap (ΔE)3.0 to 4.8 eVRelates to chemical reactivity and stability. nih.govscirp.org
Dipole MomentVariable (depends on symmetry)Measures the polarity of the molecule.

Molecular Orbital (MO) theory provides a basis for predicting the reactivity of this compound. The energies and symmetries of the frontier molecular orbitals (HOMO and LUMO) are particularly important in this context. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. nih.gov

The locations of the HOMO and LUMO densities on the molecule indicate the likely sites for electrophilic and nucleophilic attack, respectively. For many aromatic systems, the HOMO and LUMO are distributed across the π-system of the rings. The presence of the electron-withdrawing nitro group and the carboxylic acid group will modulate this distribution.

Quantum chemical descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be used to quantify the reactivity of the molecule. irjweb.com These parameters help in understanding the molecule's behavior in various chemical reactions. For instance, a higher electrophilicity index suggests a greater capacity to accept electrons.

The stereochemistry of reactions involving this compound can also be investigated using MO theory. By analyzing the orbital symmetries and interactions during a reaction, it is possible to predict the preferred stereochemical outcome. While the isoquinoline core is planar, reactions at the carboxylic acid group or involving addition to the ring could have stereochemical implications that can be modeled computationally.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the conformational landscape and interactions of this compound over time.

Conformational analysis of this compound primarily involves the orientation of the carboxylic acid group relative to the isoquinoline ring. While the isoquinoline and nitro groups are largely rigid and planar, the C-C bond connecting the carboxylic acid to the ring allows for rotation.

Computational scans of the potential energy surface (PES) can identify the most stable conformers. researchgate.net It is likely that the conformer where the carboxylic acid group is coplanar with the isoquinoline ring is stabilized by conjugation. Intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen of the isoquinoline ring might also be a stabilizing factor in certain conformations, although this is less likely given their relative positions. The relative energies of different conformers can be calculated to predict their populations at a given temperature.

Table 2: Hypothetical Conformational Analysis of this compound.
ConformerDescriptionPredicted Relative Stability
Planar-SynCarboxylic acid OH group is syn to the isoquinoline nitrogen.Potentially stable due to conjugation.
Planar-AntiCarboxylic acid OH group is anti to the isoquinoline nitrogen.Also potentially stable.
Non-PlanarCarboxylic acid group is twisted out of the plane of the isoquinoline ring.Likely higher in energy.

This compound possesses multiple potential coordination sites for metal ions, including the nitrogen atom of the isoquinoline ring and the oxygen atoms of both the carboxylic acid and the nitro group. The carboxylic acid group can coordinate in a monodentate or bidentate fashion. The nitro group can also participate in coordination, although this is less common for 3d transition metals. scielo.org.za

Computational studies can model the formation of metal complexes with this ligand. By calculating the binding energies and geometries of different coordination modes, it is possible to predict the most favorable complex structures. mdpi.com For instance, studies on related 5-nitro-8-hydroxyquinoline have shown that it can form stable complexes with various metal ions like Fe(III), Ru(II), and Rh(III). mdpi.comnih.govnih.gov The coordination of the ligand to the metal center can significantly alter its electronic properties and reactivity.

Molecular dynamics simulations can be employed to study the stability and behavior of these metal complexes in solution, providing insights into their dynamics and interactions with solvent molecules.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods are invaluable for predicting spectroscopic properties and elucidating potential reaction mechanisms.

DFT calculations can be used to predict vibrational frequencies, which can then be compared with experimental FT-IR and Raman spectra to aid in the assignment of spectral bands. scielo.org.za Characteristic vibrational modes for the nitro group (asymmetric and symmetric stretches) and the carboxylic acid group (C=O and O-H stretches) are expected to be prominent features in the calculated spectrum.

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). researchgate.netscirp.org The calculations can identify the energies of electronic transitions and the molecular orbitals involved, providing a theoretical basis for understanding the observed absorption bands.

Furthermore, computational chemistry allows for the detailed investigation of reaction pathways. rsc.org By locating transition states and calculating activation energies, it is possible to predict the feasibility and kinetics of various reactions involving this compound. scispace.comnih.govnih.gov For example, the mechanism of electrophilic aromatic substitution on the isoquinoline ring or reactions involving the carboxylic acid group can be computationally modeled to understand the factors that control regioselectivity and reactivity. nih.gov

Table 3: Predicted Spectroscopic Data for this compound.
Spectroscopic TechniquePredicted FeatureTypical Calculated Wavenumber/Wavelength
FT-IRNO₂ Asymmetric Stretch1500-1560 cm⁻¹ scielo.org.za
FT-IRNO₂ Symmetric Stretch1310-1370 cm⁻¹ scielo.org.za
FT-IRC=O Stretch (Carboxylic Acid)~1700-1750 cm⁻¹
UV-Visπ → π* transitionsCalculated using TD-DFT, expected in the UV region. scirp.org

Structure-Reactivity Relationship (SAR) Studies via Computational Methods

Computational studies focusing specifically on the structure-reactivity relationships (SAR) of this compound are not extensively available in publicly accessible scientific literature. While research exists for broader categories of related compounds, such as nitroaromatics and isoquinoline derivatives, detailed computational analyses directly targeting this specific molecule are limited.

The general principles of computational SAR studies involve correlating the structural or electronic features of a molecule with its chemical reactivity or biological activity. For a compound like this compound, such studies would theoretically investigate how variations in its molecular structure influence its behavior.

A theoretical computational investigation would typically involve the calculation of various molecular descriptors. These descriptors can be categorized as follows:

Electronic Descriptors: These pertain to the electron distribution within the molecule. For this compound, key electronic descriptors would include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for predicting a molecule's ability to donate or accept electrons, which is fundamental to its reactivity.

Electron density distribution: This would highlight the electron-rich and electron-deficient regions of the molecule. The nitro group (-NO2) is a strong electron-withdrawing group, which would significantly impact the electron density on the isoquinoline ring.

Steric Descriptors: These relate to the three-dimensional shape and size of the molecule. For this compound, these would include:

Molecular volume and surface area: These descriptors are important for understanding how the molecule might interact with other molecules or biological targets.

Conformational analysis: This would explore the different possible spatial arrangements of the atoms in the molecule and their relative energies.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity.

In a hypothetical SAR study of this compound and its analogs, researchers would systematically modify the structure (e.g., by changing the position of the nitro group, substituting the carboxylic acid with other functional groups, or adding substituents to the isoquinoline ring) and calculate the corresponding changes in these descriptors. These calculated values would then be correlated with experimentally observed reactivity or activity using statistical methods like Quantitative Structure-Activity Relationship (QSAR) modeling.

The following interactive table represents a hypothetical dataset that could be generated from such a computational study, illustrating the types of data that would be collected and analyzed.

CompoundHOMO (eV)LUMO (eV)Dipole Moment (Debye)Predicted Activity (unit)
This compound-7.5-2.14.51.2
6-Nitro-3-isoquinolinecarboxylic acid-7.3-2.34.81.5
5-Amino-3-isoquinolinecarboxylic acid-6.8-1.53.20.8
3-Isoquinolinecarboxylic acid-7.1-1.83.50.5

Applications and Further Research Directions in Advanced Materials and Chemical Synthesis

Role as Synthetic Intermediates for Complex Organic Molecules

5-Nitro-3-isoquinolinecarboxylic acid serves as a valuable intermediate in the synthesis of more complex organic structures, particularly those containing nitrogen. The presence of multiple functional groups allows for a variety of chemical transformations, making it a key component in the construction of diverse molecular architectures.

Precursors for Nitrogen-Containing Heterocycles

The isoquinoline (B145761) framework is a common motif in a wide array of biologically active compounds and natural products. thieme-connect.de Nitrogen-containing heterocycles are of significant interest in medicinal chemistry due to their diverse pharmacological activities. nih.gov this compound can be utilized as a starting material for the synthesis of other substituted isoquinolines and related heterocyclic systems. For instance, the carboxylic acid group at the 3-position can be subjected to decarboxylation to yield 5-nitroisoquinoline (B18046), which can then undergo further functionalization. thieme-connect.de Additionally, the nitro group can be reduced to an amino group, opening up pathways to a variety of aminoisoquinoline derivatives, which are precursors to yet more complex heterocyclic structures. The reactivity of the isoquinoline ring itself also allows for modifications to create novel heterocyclic systems.

Building Blocks in Total Synthesis

In the realm of total synthesis, the strategic incorporation of functionalized building blocks is crucial for the efficient construction of complex target molecules. While specific examples of the use of this compound in the total synthesis of a named natural product are not extensively documented in publicly available literature, its potential as a building block is evident. The convergent synthesis of substituted isoquinolines often involves the condensation of lithiated o-tolualdehyde derivatives with nitriles, a method that allows for the creation of a diverse array of isoquinoline structures. nih.gov The functional handles on this compound—the nitro group and the carboxylic acid—provide opportunities for strategic bond formations and functional group interconversions at various stages of a synthetic sequence.

Derivatization for Enhanced Analytical Performance in Chemical Analysis

The quantitative and qualitative analysis of organic compounds often relies on chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). For compounds that lack a strong chromophore or are not readily volatile, chemical derivatization is a key strategy to enhance their detectability. nih.govnih.gov this compound, with its carboxylic acid functional group, is a prime candidate for such derivatization.

For HPLC analysis, the carboxylic acid can be converted into a highly UV-active or fluorescent ester or amide. Common derivatizing reagents for carboxylic acids include:

Phenacyl bromides: These reagents react with the carboxylate to form esters that have strong UV absorbance. researchgate.net

Coumarin-based reagents: These introduce a highly fluorescent tag, enabling detection at very low concentrations. nih.gov

Anthracene derivatives: Similar to coumarins, these reagents impart fluorescence to the molecule. nih.gov

The choice of derivatization reagent can be tailored to the specific analytical requirements, such as the desired detection wavelength or sensitivity. nih.gov Below is a table of common derivatizing agents for carboxylic acids suitable for HPLC analysis.

Derivatization Reagent ClassExample ReagentDetection Method
Alkyl Halidesp-Bromophenacyl BromideUV
Coumarin Analogues4-Bromomethyl-7-methoxycoumarinFluorescence
Anthracene Derivatives9-Anthryldiazomethane (ADAM)Fluorescence
Amines (after activation)1-NaphthylamineUV/Fluorescence

For GC analysis, the non-volatile carboxylic acid must be converted into a more volatile derivative, typically an ester. Esterification can be achieved using various reagents, such as diazomethane (B1218177) or by acid-catalyzed reaction with an alcohol. The resulting methyl or ethyl ester of this compound would be more amenable to GC separation and detection.

Ligand Design and Coordination Chemistry

The field of coordination chemistry explores the formation of complexes between metal ions and organic molecules known as ligands. The structure and properties of these complexes are dictated by the nature of the metal and the ligand. This compound possesses multiple potential coordination sites: the nitrogen atom of the isoquinoline ring, the oxygen atoms of the carboxylate group, and potentially the oxygen atoms of the nitro group. This poly-functionality makes it an interesting candidate for the design of novel ligands.

The isoquinoline nitrogen can act as a Lewis base, donating its lone pair of electrons to a metal center. The carboxylate group can coordinate to a metal in several ways: as a monodentate ligand, a bidentate chelating ligand, or a bridging ligand connecting two or more metal centers. The combination of the nitrogen and carboxylate donors allows for the formation of stable chelate rings with metal ions. The presence of the electron-withdrawing nitro group can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes. The synthesis of oxorhenium(V) complexes with quinoline (B57606) and isoquinoline carboxylic acids has demonstrated the versatility of this class of compounds in forming stable metal complexes with interesting catalytic properties. rsc.org

Exploration in New Energetic Materials Development

Energetic materials are substances that store a large amount of chemical energy that can be released rapidly. The performance of these materials is often related to their molecular structure, density, heat of formation, and oxygen balance. Nitrogen-rich heterocyclic compounds and molecules containing nitro groups are two important classes of energetic materials. ias.ac.in this compound combines both of these features, suggesting its potential for investigation in this field.

Computational studies are a powerful tool for predicting the energetic properties of new molecules, saving time and resources compared to experimental synthesis and testing. ias.ac.inpurdue.eduscispace.commdpi.comnih.govnih.gov Key parameters that are often calculated include:

Heat of Formation (HOF): A higher positive HOF generally indicates a more energetic material.

Density (ρ): Higher density is desirable as it can lead to higher detonation velocity and pressure.

Detonation Velocity (D) and Pressure (P): These are key performance indicators for explosives.

Thermal Stability: The ability of a compound to withstand heat without decomposing is crucial for safety and handling. The thermal stability of nitro-containing compounds can be influenced by the presence of impurities. scispace.comacs.orgunicam.it

The presence of the nitro group contributes positively to the oxygen balance and density of the molecule, which are important for energetic performance. The nitrogen-containing isoquinoline ring contributes to a high heat of formation. Theoretical calculations could be employed to estimate the energetic properties of this compound and its derivatives to assess their potential as new energetic materials.

Design of Combinatorial Libraries of Isoquinoline-based Compounds

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity or other desired properties. nih.govopenaccessjournals.comwikipedia.org The development of solid-phase and solution-phase parallel synthesis methods has enabled the creation of large libraries of molecules based on a common scaffold. nih.gov The isoquinoline core is an attractive scaffold for combinatorial library design due to its prevalence in biologically active molecules. organic-chemistry.org

This compound is well-suited for use in the construction of combinatorial libraries. The carboxylic acid group can be anchored to a solid support, such as a resin, allowing for subsequent chemical modifications to be carried out in a systematic and high-throughput manner. researchgate.netacs.orgnih.gov For example, the nitro group could be reduced to an amine, which could then be acylated with a diverse set of carboxylic acids. Alternatively, the carboxylic acid could be converted to an amide by reacting it with a library of amines. These approaches would allow for the generation of a large and diverse library of isoquinoline derivatives, which could then be screened for potential applications in drug discovery or materials science. The use of microwave-assisted synthesis can further accelerate the production of such libraries. organic-chemistry.org

Theoretical Advancements in Understanding Isoquinoline Reactivity

Theoretical and computational chemistry are providing increasingly deep insights into the reactivity of heterocyclic systems like isoquinoline, with significant implications for understanding the behavior of substituted derivatives such as this compound. The reactivity of the isoquinoline nucleus is dictated by the complex interplay of the fused benzene (B151609) and pyridine (B92270) rings and the powerful influence of its substituents. amerigoscientific.com

The nitrogen atom in the isoquinoline ring is electron-withdrawing, which deactivates the molecule towards electrophilic aromatic substitution compared to naphthalene, but makes it susceptible to nucleophilic attack, particularly at the C1 position. rsc.orgshahucollegelatur.org.inimperial.ac.uk The introduction of a nitro group (NO₂) and a carboxylic acid group (COOH) further modulates this intrinsic reactivity in predictable ways.

Influence of Substituents:

Nitro Group (NO₂): As a potent electron-withdrawing group through both resonance and inductive effects, the nitro group at the C5 position significantly deactivates the benzene ring towards electrophilic attack. nih.govresearchgate.net Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr). nih.gov The nitro group's ability to stabilize negative charge in Meisenheimer-type intermediates is a key factor in this enhanced reactivity. imperial.ac.uk

Carboxylic Acid Group (COOH): The carboxylic acid group at the C3 position is also deactivating and meta-directing for electrophilic substitution on the pyridine ring, though its effect is less pronounced than the nitro group.

Computational Modeling and Reactivity Indices: Modern computational methods, such as Density Functional Theory (DFT), allow for the precise calculation of various electronic properties that serve as reactivity indices. mdpi.com For this compound, theoretical models can predict:

Electron Density Distribution: Hückel π-electron densities have been shown to be effective theoretical indices for predicting the positional reactivity of the isoquinoline molecule. rsc.org For the substituted compound, calculations can map the electron density across the entire molecule, identifying the most electron-deficient (electrophilic) and electron-rich (nucleophilic) sites. The C1 and C3 positions are inherently electron-poor in the isoquinoline system, and this effect is amplified by the attached electron-withdrawing groups. dtic.mil

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions can predict the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The strongly electron-withdrawing nature of the nitro group lowers the energy of the LUMO, making the molecule a better electron acceptor and more reactive towards nucleophiles. nih.gov

Reaction Pathway Modeling: Theoretical studies can model the transition states and intermediates of potential reactions, providing a mechanistic understanding of why certain positions are more reactive than others. mdpi.com This is crucial for predicting regioselectivity in substitution reactions and for designing new synthetic routes. For instance, modeling can explain the preference for nucleophilic substitution at the C1 position over the C3 position. imperial.ac.uk

These theoretical advancements provide a powerful predictive framework that complements experimental work, enabling a more rational design of synthetic strategies and a deeper understanding of the chemical behavior of complex molecules like this compound.

Q & A

Q. What are the recommended safety protocols for handling 5-nitro-3-isoquinolinecarboxylic acid in laboratory settings?

  • Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a well-ventilated fume hood to minimize inhalation risks. Avoid skin contact by following proper glove removal techniques (e.g., "peel-off" method to prevent outer surface contact) . Store the compound in a sealed container away from oxidizers and moisture, and ensure disposal complies with federal and local regulations . In case of spills, use inert absorbents (e.g., sand) and avoid washing into drains .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy to assess purity. For structural confirmation, combine Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., nitro and carboxylic acid moieties) with mass spectrometry (MS) for molecular weight validation. Cross-reference spectral data with published standards (e.g., PubChem entries for structurally similar compounds like 7-chloroisoquinoline-3-carboxylic acid) .

Q. What are the optimal solvents and conditions for synthesizing this compound derivatives?

  • Methodological Answer : Use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under anhydrous conditions. Stir reaction mixtures at room temperature or moderate heat (40–60°C) to avoid decomposition. For nitration or carboxylation reactions, follow protocols analogous to those for 5-nitrofuran-2-carboxylic acid derivatives, adjusting stoichiometry based on reactant solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for nitro-substituted isoquinoline derivatives?

  • Methodological Answer : Conduct comparative toxicity assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) under standardized conditions. Address discrepancies by evaluating batch-specific impurities via HPLC-MS and verifying storage conditions (prolonged storage may degrade the compound, increasing hazards) . Cross-validate findings with structurally related compounds, such as 7-chloroisoquinoline-3-carboxylic acid, to isolate structure-activity relationships .

Q. What strategies improve the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies by incubating the compound at 25°C, 40°C, and 60°C in buffers ranging from pH 2–10. Monitor degradation via UV-Vis spectroscopy for nitro group integrity. Lyophilization or storage in desiccated environments at −20°C is recommended for long-term stability. Avoid exposure to strong acids/bases, which may hydrolyze the carboxylic acid group .

Q. How can computational modeling guide the design of this compound-based inhibitors?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for target enzymes like kinases or oxidoreductases. Validate predictions with in vitro assays, comparing IC₅₀ values of synthesized derivatives. Parameterize force fields using quantum mechanical calculations (e.g., DFT) for nitro group charge distribution .

Q. What experimental approaches validate the mechanism of nitro group reduction in this compound?

  • Methodological Answer : Employ cyclic voltammetry to study redox potentials in buffered solutions. Use LC-MS to identify intermediates (e.g., hydroxylamine or amine derivatives) during catalytic hydrogenation. Compare reduction pathways with those of 5-nitrofuran-2-carboxylic acid, noting differences in aromatic stabilization .

Data Contradiction Analysis

Q. Why do some safety data sheets (SDS) classify nitro-isoquinoline derivatives as hazardous, while others report "no known hazards"?

  • Methodological Answer : Discrepancies arise from variations in sample purity, testing methodologies, and regulatory frameworks. For example, TCI America classifies 5-nitroisophthalic acid as a skin/eye irritant , whereas Combi-Blocks reports no hazards for a structurally similar acetylquinoline derivative due to incomplete toxicological data . Researchers must consult updated SDS, perform in-house toxicity screening, and adhere to the precautionary principle.

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